molecular formula C16H11N3OS B2843995 4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 312917-21-8

4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B2843995
CAS No.: 312917-21-8
M. Wt: 293.34
InChI Key: IXKXBZDHMQHYHQ-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C16H11N3OS and a molecular weight of 293.34. This compound is part of the benzothiazole family, which is known for its diverse biological activities .

Preparation Methods

The synthesis of 4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves the reaction of 2-methylbenzo[d]thiazole with 4-cyanobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the benzamide moiety is replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound has shown potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Research indicates that it may have applications in the development of new drugs for treating various diseases, including cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can be compared with other similar compounds, such as:

    Benzothiazole derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.

    Thiazole derivatives: These compounds are known for their anti-inflammatory and analgesic activities.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c1-10-18-14-7-6-13(8-15(14)21-10)19-16(20)12-4-2-11(9-17)3-5-12/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKXBZDHMQHYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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